molecular formula C16H8Br2 B11927283 4,4'-Bis(bromoethynyl)-1,1'-biphenyl

4,4'-Bis(bromoethynyl)-1,1'-biphenyl

Cat. No.: B11927283
M. Wt: 360.04 g/mol
InChI Key: CDDHUFDZDMMOKK-UHFFFAOYSA-N
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Description

4,4’-Bis(bromoethynyl)-1,1’-biphenyl is an organic compound characterized by the presence of two bromoethynyl groups attached to a biphenyl core

Preparation Methods

The synthesis of 4,4’-Bis(bromoethynyl)-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,4’-dibromo-1,1’-biphenyl.

    Bromoethynylation: The dibromo compound undergoes a bromoethynylation reaction, where bromoethynyl groups are introduced. This can be achieved using reagents such as bromoacetylene under specific reaction conditions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity 4,4’-Bis(bromoethynyl)-1,1’-biphenyl.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

4,4’-Bis(bromoethynyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethynyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromoethynyl groups.

    Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4’-Bis(bromoethynyl)-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it useful in studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4,4’-Bis(bromoethynyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

4,4’-Bis(bromoethynyl)-1,1’-biphenyl can be compared with other similar compounds, such as:

    4,4’-Bis(bromomethyl)-1,1’-biphenyl: This compound has bromomethyl groups instead of bromoethynyl groups, leading to different reactivity and applications.

    4,4’-Bis(ethynyl)-1,1’-biphenyl: Lacking the bromine atoms, this compound has different chemical properties and reactivity.

    4,4’-Bis(bromophenyl)-1,1’-biphenyl:

The uniqueness of 4,4’-Bis(bromoethynyl)-1,1’-biphenyl lies in its specific structure, which imparts distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C16H8Br2

Molecular Weight

360.04 g/mol

IUPAC Name

1-(2-bromoethynyl)-4-[4-(2-bromoethynyl)phenyl]benzene

InChI

InChI=1S/C16H8Br2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H

InChI Key

CDDHUFDZDMMOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CBr)C2=CC=C(C=C2)C#CBr

Origin of Product

United States

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